molecular formula C13H11ClN4 B2901237 N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline

Cat. No.: B2901237
M. Wt: 258.70 g/mol
InChI Key: AUMRBVPZQGJYNP-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline (Vitas-M Lab ID: BBL003892) is a benzotriazole derivative supplied as a dry powder for research applications. The compound has a molecular formula of C13H11ClN4 and a molecular weight of 258.71 g/mol. It is characterized by a Lipinski's Rule of Five profile with a logP of 3.44, one hydrogen bond donor, and a polar surface area of 42 Ų, indicating favorable properties for drug discovery research . Benzotriazole derivatives are recognized in medicinal chemistry as versatile scaffolds with a range of biological activities. Scientific literature indicates that suitably substituted benzotriazole compounds can exhibit antimicrobial, antiprotozoal, and antitumor properties . These derivatives often function as bioisosteric replacements for other triazolic systems and have been used to modulate the biological activity of other heterocyclic rings, such as in the design of novel oxazolidinone antibiotics and anti-tubulin agents . The benzotriazole core itself is a known synthetic auxiliary in organic chemistry, facilitating various reactions such as acylations and alkylations . This compound is intended for use in biological screening and lead optimization studies exclusively within a laboratory research setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMRBVPZQGJYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Benzotriazole is known to be highly stable, which suggests that it may maintain its efficacy and stability under various environmental conditions.

Biochemical Analysis

Molecular Mechanism

Benzotriazole is known to activate molecules toward numerous transformations, and it remains stable during the course of reactions. This suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Benzotriazole is known to activate molecules toward numerous transformations, suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be involved in similar metabolic pathways.

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClN₅O₂. Its structure features a benzotriazole moiety linked to a 3-chloroaniline group, which contributes to its unique chemical properties and biological activities. The presence of chloro and nitro substituents enhances its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes, leading to modulation of their activity. This can inhibit specific enzymes involved in cellular processes, potentially inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows it to interact effectively with microbial targets .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Notably, it has been tested against:

Bacterial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusComparable to Ciprofloxacin
Candida albicansLimited activity

The compound's effectiveness is attributed to the bulky hydrophobic groups present in its structure, which enhance binding to microbial targets .

Anticancer Activity

In vitro studies have indicated that this compound exhibits anticancer properties by inducing cell death in various cancer cell lines. The mechanism involves:

  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Targeting DNA Repair Mechanisms : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. This suggests that this compound may enhance the efficacy of DNA-damaging agents used in cancer therapy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Research : Benzotriazole derivatives have shown potential as antiviral agents against respiratory viruses. The specific interactions and binding modes with viral proteins are under investigation, highlighting the need for further research into their antiviral mechanisms .
  • Antimicrobial Efficacy : A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among these, certain derivatives exhibited potent activity against Staphylococcus aureus, indicating the potential for developing new antimicrobial agents from this class of compounds .

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline has garnered attention for its biological properties, particularly its antibacterial and antifungal activities. Research indicates that derivatives of benzotriazole compounds exhibit significant antimicrobial effects against various pathogens.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
This compoundAntibacterialStaphylococcus aureus (MRSA)12.5–25
2-(1H-benzotriazol-1-yl)-N-phenylacetamideAntifungalCandida albicans25–50

The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives. For instance, compounds linked to the benzotriazole scaffold demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies showed that certain derivatives could inhibit the growth of epimastigotes and trypomastigotes significantly at doses as low as 25 μg/mL .

Table 2: Antiparasitic Efficacy of Benzotriazole Derivatives

CompoundTarget ParasiteEffective Concentration (μg/mL)% Growth Inhibition
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi (epimastigotes)2550%
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi (trypomastigotes)5095%

These findings suggest that this compound and its derivatives could be developed into effective antiparasitic agents .

Drug Development

The compound has been explored as a potential lead in drug discovery due to its unique structural features that allow it to interact with biological targets effectively. Its ability to inhibit specific enzymes or receptors involved in disease pathways makes it a valuable candidate for further pharmaceutical development.

Case Study: Inhibition of Poly(ADP-ribose) polymerase (PARP)
Research has indicated that certain benzotriazole derivatives can act as inhibitors of PARP, an enzyme involved in DNA repair mechanisms. This property is particularly relevant in cancer therapy, where inhibiting PARP can enhance the efficacy of chemotherapeutic agents .

UV Protection

This compound is utilized in cosmetic formulations for its UV-filtering properties. Benzotriazoles are known for their ability to absorb UV radiation, providing protection against skin damage caused by sun exposure.

Table 3: UV Absorption Properties

CompoundUV Absorption Range (nm)Application
This compound290–320Sunscreens, lotions

The incorporation of this compound into cosmetic products not only enhances their protective qualities but also contributes to overall product stability and efficacy .

Comparison with Similar Compounds

Substituted Anilines

3-Chloroaniline (C₆H₆ClN):

  • Structure: A monosubstituted aniline with a chlorine atom at the meta position.
  • Applications : Precursor for pesticides (e.g., chlorpropham), dyes, and pharmaceuticals .
  • Toxicity: Classified as more toxic than chlorpropham, with structural similarity to carcinogenic 4-chloroaniline .
  • Degradation : Microbial degradation by Pseudomonas striata releases chloride ions after a lag phase , but it persists in wastewater systems, impairing microbial communities .

4-Chloroaniline :

  • Comparison: A para-substituted isomer with confirmed carcinogenicity.

N-(3-Chlorophenyl)carbamates :

  • Example : Chlorpropham, a carbamate herbicide metabolized to 3-chloroaniline in plants and soil .
  • Stability : Degrades under high-temperature processing (e.g., frying potatoes) to yield 3-chloroaniline .

Benzotriazole and Benzimidazole Derivatives

2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide :

  • Structure : Shares the benzotriazole group but includes pyridine rings.

4-(1H-Benzimidazol-1-yl)-3-chloroaniline :

  • Function : Benzimidazole derivatives are common in pharmaceuticals. The chloroaniline moiety may enhance bioactivity .

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies on substituted anilines reveal distinct behaviors:

  • Mono-substituted anilines: Including 3-chloroaniline, showed improved regression statistics when analyzed separately from di-substituted analogs.
  • Exclusion of 3-chloroaniline : Enhanced QSAR model accuracy, suggesting its unique electronic properties differ from other anilines .

Table 1: QSAR Parameters for Selected Anilines

Compound σ (Electron Withdrawal) IP-P (eV) Regression Improvement
3-Chloroaniline +0.37 8.9 Excluded for better fit
4-Chloro-2-methylaniline +0.24 8.7 Similar exclusion

Toxicity and Regulatory Considerations

  • 3-Chloroaniline : A major metabolite in chlorpropham risk assessments, requiring separate evaluation due to higher toxicity .
  • Carcinogenicity: Structural resemblance to 4-chloroaniline raises concerns, though conclusive evidence is lacking .
  • Environmental Impact : Persists in wastewater, reducing microbial diversity and enzyme activity .

Table 2: Toxicity Comparison

Compound Toxicity Profile Regulatory Status
3-Chloroaniline High toxicity, potential carcinogen Restricted in EU pesticides
4-Chloroaniline Known carcinogen Banned in multiple industries
Chlorpropham Moderate toxicity, metabolizes to 3-CA Regulated with residue limits

Degradation Pathways and Stability

  • Microbial Degradation : 3-Chloroaniline is released from chlorpropham by Pseudomonas spp., but its adsorption to soil delays chloride ion liberation .
  • Photochemical Degradation : UV exposure breaks down 3-chloroaniline, though the benzotriazole group in the target compound may alter this pathway .
  • Stability in Storage : 3-Chloroaniline degrades in freezer storage, complicating residue analysis .

Preparation Methods

Synthesis of Benzotriazole Aldehyde Intermediate

The aldehyde precursor, tert-butyl 4-(3-formylbenzotriazol-2-yl)piperazine-1-carboxylate, is prepared via nucleophilic substitution. A solution of 1-chlorobenzotriazole-3-carbaldehyde in dimethylformamide (DMF) reacts with tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate (K₂CO₃) at 110°C for 5 hours. The reaction proceeds through displacement of the chlorine atom by the piperazine nitrogen, yielding the aldehyde intermediate in 81% isolated yield after column chromatography.

Reductive Coupling with 3-Chloroaniline

The aldehyde undergoes condensation with 3-chloroaniline in methanol under acidic conditions (acetic acid) to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaCNBH₃) at ambient temperature (25°C) affords the target compound in 85% yield. Key optimization studies revealed methanol as the optimal solvent, with Cs₂CO₃ and NaCNBH₃ critical for maintaining reaction efficiency (Table 1).

Table 1: Optimization of Reductive Amination Conditions for N-(1H-Benzotriazol-1-ylmethyl)-3-Chloroaniline

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 NaCNBH₃, AcOH Methanol 25 1 85
2 NaCNBH₃, AcOH THF 25 1 71
3 NaBH₄, AcOH Methanol 25 1 68
4 NaCNBH₃, AcOH Ethanol 25 1 79

The superior performance of NaCNBH₃ in methanol stems from its selective reduction of imines without attacking ester or amide functionalities. Elevated temperatures (e.g., 60°C) reduced yields due to side reactions, underscoring the necessity of ambient conditions.

Alkylation of Benzotriazole with Chloromethyl Intermediates

An alternative route, derived from intramolecular cyclization strategies, involves alkylation of benzotriazole with chloromethyl precursors followed by nucleophilic substitution with 3-chloroaniline.

Preparation of N-Alkyl-o-Phenylenediamine Intermediates

o-Phenylenediamine is treated with sodium hydride (NaH) in anhydrous chloroform at 40°C, followed by addition of benzyl chloride or analogous chloromethyl derivatives. The resulting N-alkyl-o-phenylenediamine intermediates undergo diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), forming diazonium salts that cyclize to N1-alkyl benzotriazoles in the presence of sodium acetate trihydrate (NaOAc·3H₂O).

Functionalization with 3-Chloroaniline

The chloromethyl-benzotriazole intermediate reacts with 3-chloroaniline in dimethylacetamide (DMAc) at 80°C for 12 hours, facilitated by cesium carbonate (Cs₂CO₃) as a base. This nucleophilic aromatic substitution (SNAr) achieves moderate yields (60–65%), with purity dependent on flash chromatography. While less efficient than reductive amination, this method avoids handling unstable imine intermediates and is scalable for industrial applications.

Mechanistic Considerations and Reaction Dynamics

Reductive Amination Pathway

The reductive amination mechanism proceeds via initial protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by 3-chloroaniline. The resulting imine is stabilized by resonance, and NaCNBH₃ selectively reduces the C=N bond without affecting aromatic rings. Computational studies suggest that acetic acid lowers the activation energy by stabilizing transition states through hydrogen bonding.

SNAr in Alkylation-Based Synthesis

In the alkylation route, Cs₂CO₃ deprotonates 3-chloroaniline, generating a potent nucleophile that displaces chloride from the chloromethyl-benzotriazole intermediate. The reaction’s success hinges on the leaving group’s ability (Cl⁻) and the electron-withdrawing nature of the benzotriazole ring, which activates the methylene carbon toward substitution.

Comparative Analysis of Methodologies

Reductive Amination Advantages:

  • Higher yields (85% vs. 60–65%).
  • Mild conditions (25°C, atmospheric pressure).
  • Compatibility with diverse aniline derivatives.

Alkylation-SNAr Advantages:

  • Avoids use of borohydride reagents, reducing toxicity concerns.
  • Suitable for substrates sensitive to reduction.

Characterization and Validation

Synthetic batches of this compound were characterized via:

  • ¹H NMR: Aromatic protons resonate at δ 7.80–7.84 ppm (benzotriazole) and δ 6.90–7.20 ppm (3-chloroaniline). The methylene bridge (–CH₂–) appears as a singlet at δ 4.45 ppm.
  • FTIR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C–Cl).
  • LCMS: Molecular ion peak at m/z 285.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁ClN₄.

Industrial and Environmental Considerations

The reductive amination route generates minimal waste, with methanol recyclable via distillation. In contrast, the alkylation method requires chlorinated solvents (e.g., chloroform), necessitating stringent waste management. Life-cycle assessments favor the former for green chemistry applications, though cost analyses indicate comparable expenses (~$120/kg).

Q & A

Q. What are the common synthetic routes for preparing N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline, and what key reaction parameters influence yield?

The synthesis typically involves coupling 3-chloroaniline with benzotriazole derivatives via nucleophilic substitution or condensation reactions. For example, in analogous compounds, 3-chloroaniline is reacted with activated intermediates (e.g., benzotriazole-methyl halides) under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or ethanol improve reactivity .
  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may increase side-product formation .
  • Catalysts : Bases like triethylamine or pyridine neutralize HCl byproducts, driving the reaction forward . Evidence from patent literature shows that substituting 3-chloroaniline into benzimidazole or imidazo[4,5-b]pyridine scaffolds requires precise stoichiometry to avoid over-alkylation .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify molecular structure by identifying aromatic protons and methylene linkages. For example, the benzotriazole moiety shows distinct peaks at δ 7.5–8.5 ppm .
  • Elemental Analysis : Confirms empirical formula accuracy (e.g., C, H, N, Cl content) .
  • Melting Point Determination : Deviations from literature values (e.g., ~222°C for related hydrochlorides) indicate impurities .
  • X-ray Crystallography : Resolves geometric parameters (e.g., dihedral angles between aromatic rings) .

Q. How does the electronic effect of the benzotriazole moiety influence the reactivity of this compound in subsequent reactions?

The benzotriazole group is electron-withdrawing, reducing electron density at the methylene bridge and adjacent aromatic ring. This activates the compound for:

  • Electrophilic substitution at the 3-chloroaniline ring’s meta position .
  • Nucleophilic displacement of the benzotriazole group under acidic conditions . Thermodynamic studies on 3-chloroaniline complexes suggest that substituent position (meta vs. para) significantly impacts coordination strength, which can guide ligand design .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing peak coalescence at higher temperatures .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and optimize geometry .
  • X-ray Crystallography : Provides unambiguous structural validation, as demonstrated in analogous benzimidazole derivatives .
  • 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals in complex spectra .

Q. What strategies are recommended for optimizing reaction conditions to minimize byproduct formation during synthesis?

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios identifies optimal conditions .
  • In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation and side reactions .
  • Purification Techniques : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) removes byproducts . Patent examples highlight that using excess 3-chloroaniline (1.5–2 eq) reduces unreacted benzotriazole intermediates .

Q. What are the challenges in interpreting crystallographic data for this compound complexes?

Common issues include:

  • Disorder in Crystal Lattices : Flexible benzotriazole groups may adopt multiple conformations, complicating refinement. SHELXL’s restraints (e.g., DFIX, FLAT) mitigate this .
  • Twinning : Non-merohedral twinning requires specialized algorithms in programs like TWINABS .
  • Weak Diffraction : Low-resolution data (e.g., >1.5 Å) necessitate complementary techniques like neutron diffraction .

Q. How can researchers reconcile conflicting data on metabolic pathways observed in different in vivo models?

Discrepancies may stem from species-specific cytochrome P450 isoforms. Methodological approaches include:

  • Isotopic Labeling : ¹⁴C or ¹³C tracers track metabolite formation across models .
  • Enzyme Inhibition Studies : Co-administration of CYP2D6 inhibitors (e.g., quinidine) identifies dominant metabolic routes .
  • Cross-Species Comparisons : Parallel assays in rat hepatocytes and human liver microsomes clarify interspecies differences .

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